molecular formula C22H24BrFN4O3 B4956530 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine

1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine

Cat. No. B4956530
M. Wt: 491.4 g/mol
InChI Key: XYZMSRXMZSAHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, also known as BBP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. BBP is a piperazine derivative that belongs to the class of arylpiperazine compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity in the brain. 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been shown to act as a partial agonist at dopamine and serotonin receptors, which may contribute to its therapeutic effects. Additionally, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been shown to inhibit the reuptake of dopamine and norepinephrine, which may also contribute to its pharmacological activity.
Biochemical and Physiological Effects
1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and receptor activity, as well as the inhibition of monoamine reuptake. 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has several advantages for use in scientific research, including its high purity and yield, as well as its well-characterized pharmacological activity. However, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine, including the optimization of its pharmacological activity, the development of more selective and potent derivatives, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine and its potential side effects and toxicity. Overall, 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine is a promising compound that has the potential to contribute to the development of new treatments for a range of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine involves the reaction of 1-(2-bromobenzoyl)piperazine with 4-fluoro-2-nitro-5-(1-piperidinyl)benzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine as the final product. The synthesis of 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential therapeutic properties, including its ability to modulate the activity of neurotransmitter receptors in the brain. 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine has been shown to have affinity for several receptor types, including dopamine, serotonin, and adrenergic receptors. This makes 1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine a promising candidate for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

(2-bromophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O3/c23-17-7-3-2-6-16(17)22(29)27-12-10-26(11-13-27)20-15-19(25-8-4-1-5-9-25)18(24)14-21(20)28(30)31/h2-3,6-7,14-15H,1,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMSRXMZSAHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzoyl)-4-[4-fluoro-2-nitro-5-(piperidin-1-YL)phenyl]piperazine

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